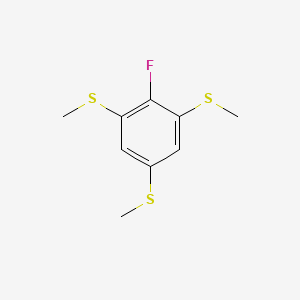
(2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) is an organic compound with the molecular formula C9H11FS3 It is characterized by a benzene ring substituted with a fluorine atom and three methylsulfane groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) typically involves the reaction of 2-fluorobenzene-1,3,5-triyl trihalide with methylsulfane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of halide groups with methylsulfane groups. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of (2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
(2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original sulfane groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfane groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) involves its interaction with molecular targets through its functional groups. The fluorine atom and methylsulfane groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
相似化合物的比较
Similar Compounds
1,3,5-Trifluorobenzene: Similar in structure but with three fluorine atoms instead of one.
1,3,5-Tris(methylsulfane)benzene: Lacks the fluorine atom, affecting its chemical properties.
2,4,6-Trifluorobenzene-1,3,5-triyl tris(methylsulfane): Contains additional fluorine atoms, altering its reactivity.
Uniqueness
(2-Fluorobenzene-1,3,5-triyl)tris(methylsulfane) is unique due to the presence of both a fluorine atom and three methylsulfane groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C9H11FS3 |
|---|---|
分子量 |
234.4 g/mol |
IUPAC 名称 |
2-fluoro-1,3,5-tris(methylsulfanyl)benzene |
InChI |
InChI=1S/C9H11FS3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,1-3H3 |
InChI 键 |
HFMWZCVSMRANLS-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC(=C(C(=C1)SC)F)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


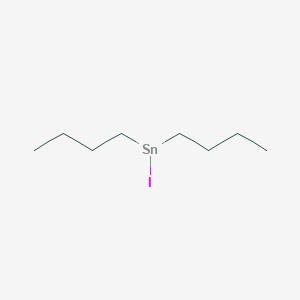

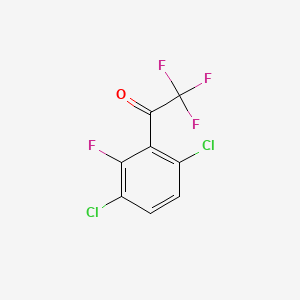
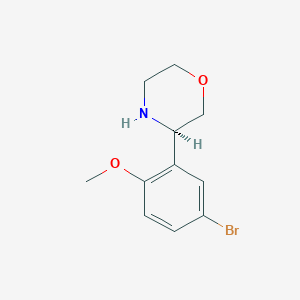
![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14756772.png)
![N-[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine](/img/structure/B14756773.png)
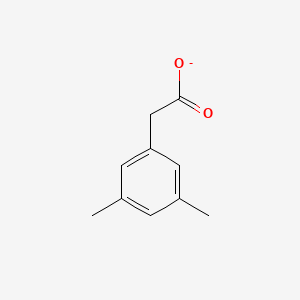
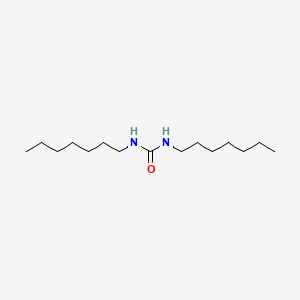
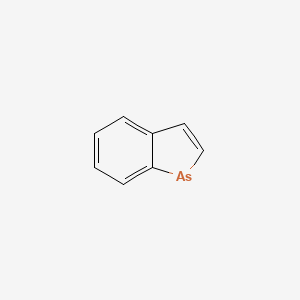

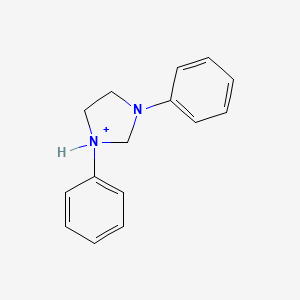
![sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B14756799.png)
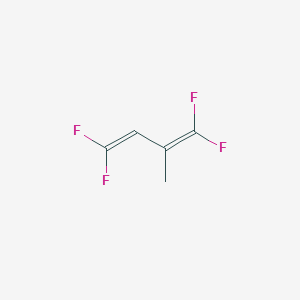
![5-[4-methyl-1-(2-thiazolyl)-3,6-dihydro-2H-pyridin-5-yl]-2-pyridinamine](/img/structure/B14756828.png)
